Technical Guide: Characterization and Control of 5'-Chloro-6'-oxo Simvastatin Impurity
Technical Guide: Characterization and Control of 5'-Chloro-6'-oxo Simvastatin Impurity
[1]
Executive Summary & Structural Identity[1]
The impurity 5'-Chloro-6'-oxo Simvastatin (CAS: 134395-21-4) represents a critical process-related impurity and degradation product in the lifecycle of Simvastatin.[1] Its presence indicates a specific confluence of oxidative stress and halogenation during the synthesis or storage of the Active Pharmaceutical Ingredient (API).[1]
Unlike common hydrolytic impurities (e.g., Simvastatin Acid) or oxidative dimers, this compound features a modification on the hexahydronaphthalene (decalin) core, specifically involving the introduction of a ketone functionality and a chlorine atom.[1]
Chemical Identity Table[1]
| Attribute | Detail |
| Common Name | 5'-Chloro-6'-oxo Simvastatin |
| CAS Number | 134395-21-4 |
| Molecular Formula | C₂₅H₃₇ClO₆ |
| Molecular Weight | 469.01 g/mol |
| Structural Class | Halogenated Statin Derivative / Alpha-Chloro Ketone |
| Parent Compound | Simvastatin (C₂₅H₃₈O₅, MW 418.[1]57) |
| Key Modification | Oxidation at C6' (ketone formation) and Chlorination at C5' (alpha-substitution) |
Structural Elucidation
The structure retains the characteristic 2,2-dimethylbutyrate ester side chain and the hydroxy-lactone ring (essential for HMG-CoA reductase inhibition).[1] The modification occurs on the decalin ring system:
-
6'-Oxo: The methylene group at position 6' of the hexahydronaphthalene ring is oxidized to a carbonyl (ketone).[1]
-
5'-Chloro: The methine proton at position 5' (alpha to the newly formed ketone) is substituted by a chlorine atom.[1]
This structural change significantly alters the polarity and UV absorption profile of the molecule compared to Simvastatin, necessitating specific chromatographic resolution strategies.
Formation Mechanism & Pathway Analysis[1]
The formation of 5'-Chloro-6'-oxo Simvastatin is not a metabolic event but a chemical degradation or process artifact.[1] It typically arises through an oxidative alpha-halogenation pathway.[1]
Mechanistic Hypothesis[1]
-
Oxidation (Step 1): The C6' position of the decalin ring is susceptible to allylic oxidation (or general oxidation depending on reagents), forming the 6'-oxo Simvastatin intermediate.[1] This intermediate is a known impurity (often designated as Impurity B or similar in various profiles).[1]
-
Enolization & Halogenation (Step 2): In the presence of chloride ions (Cl⁻) and an oxidizing environment (or direct reaction with reagents like thionyl chloride or hypochlorite residues), the enol form of the 6'-ketone undergoes electrophilic attack by a chloronium equivalent (Cl⁺), resulting in alpha-chlorination at C5'.[1]
Critical Process Parameters (CPPs)
-
Presence of Chlorinated Solvents: Use of Dichloromethane (DCM) or Chloroform in the presence of oxidants.[1]
-
Reagents: Use of chlorinating agents for protection/deprotection steps (e.g., silyl chloride reagents) if quenching is incomplete before oxidation steps.[1]
-
Cleaning Agents: Interaction with hypochlorite (bleach) residues during equipment cleaning.[1]
Pathway Visualization (DOT)
Figure 1: Proposed reaction pathway for the formation of 5'-Chloro-6'-oxo Simvastatin via oxidative alpha-halogenation.[1]
Analytical Characterization Strategy
To accurately identify and quantify this impurity, a multi-detector approach is required due to the specific isotopic signature of chlorine.
Mass Spectrometry (LC-MS/MS)
The presence of Chlorine provides a definitive mass spectral tag.[1]
-
Isotopic Pattern: Unlike Simvastatin, this impurity will exhibit a distinct M+2 peak with approximately 33% intensity relative to the molecular ion (M+), corresponding to the natural abundance of ³⁷Cl.[1]
-
Ionization: Positive ESI mode ([M+H]⁺ or [M+Na]⁺).[1]
-
Fragmentation: Expect loss of the ester side chain (2,2-dimethylbutyric acid) and HCl elimination.[1]
Nuclear Magnetic Resonance (NMR)
-
¹H NMR:
-
Deshielding: The proton at C5' will shift significantly downfield due to the inductive effect of the Chlorine and the anisotropy of the adjacent Carbonyl (C6'=O).[1]
-
Multiplicity: Loss of coupling partners at C6' (now a ketone) and substitution at C5' will simplify the splitting pattern of the C5' proton compared to the parent.[1]
-
-
¹³C NMR:
-
Appearance of a ketone carbonyl signal (~200-210 ppm).[1]
-
Significant shift of the C5' carbon due to Cl attachment.
-
HPLC Method Parameters (Recommendation)
Standard reverse-phase methods for Statins may need adjustment to separate the chloro-oxo derivative, which is less polar than the hydroxy-acid metabolites but distinct from the parent.[1]
| Parameter | Condition |
| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 50% B to 90% B over 20 mins (Gradient required to elute lipophilic chloro-impurities) |
| Detection | UV at 238 nm (Simvastatin max) and MS (SIM mode for m/z 469/471) |
| RRT (Approx) | Likely > 1.1 (elutes after Simvastatin due to Cl lipophilicity masking the polarity of the ketone) |
Control & Remediation Strategy
To maintain this impurity below ICH Q3A/B qualification thresholds (typically < 0.15% or < 1.0 mg/day intake), the following control strategy is recommended:
-
Solvent Exclusion: Replace chlorinated solvents (DCM) in the final crystallization steps with non-halogenated alternatives (e.g., Ethyl Acetate/Heptane).[1]
-
Oxidation Control: Store intermediates and API under Nitrogen/Argon to prevent the formation of the 6'-oxo precursor. Use antioxidants (e.g., BHT) if permissible in the formulation.[1]
-
Cleaning Validation: Ensure total removal of hypochlorite-based cleaning agents from reactors before introducing Simvastatin, as trace HOCl is a potent chlorinating oxidant.[1]
References
-
European Directorate for the Quality of Medicines (EDQM). Simvastatin Monograph 1563. European Pharmacopoeia.[1][] (Standard reference for Simvastatin impurity profiling).
-
Veeprho Laboratories. 5'-Chloro-6'-Oxo Simvastatin Impurity Standards.[1] Available at: [Link][1]
-
National Center for Biotechnology Information. PubChem Compound Summary for Simvastatin.[1] Available at: [Link][1]
-
ChemBK. 5'-Chloro-6'-oxo Simvastatin (CAS 134395-21-4).[1][3][4] Available at: [Link][1]
